molecular formula C11H5ClF4N2O2 B2906040 5-Chloro-3-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1152979-31-1

5-Chloro-3-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2906040
CAS No.: 1152979-31-1
M. Wt: 308.62
InChI Key: PCTHVBSBJVFGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a privileged scaffold in medicinal chemistry, serving as a critical synthetic intermediate for the development of potent Transient Receptor Potential Vanilloid 1 (TRPV1) receptor antagonists. The TRPV1 channel is a non-selective cation channel highly expressed in sensory neurons and is a primary mediator of neurogenic inflammation and pain sensation, particularly in response to noxious heat and capsaicin. https://www.ncbi.nlm.nih.gov/books/NBK92758/ This specific pyrazole-4-carboxylic acid derivative provides the core structure for compounds that competitively inhibit the binding of agonists like capsaicin to the TRPV1 receptor, thereby blocking calcium influx and subsequent neuronal depolarization. https://pubmed.ncbi.nlm.nih.gov/17346736/ Its research value is underscored by its role in creating investigational new drugs targeting chronic pain conditions, neuroinflammatory pathways, and airway hyperresponsiveness. https://www.nature.com/articles/nrd2631 The strategic incorporation of chloro- and trifluoromethyl- groups enhances both the binding affinity and metabolic stability of the resulting drug candidates, making this intermediate a vital tool for researchers in pharmacology and drug discovery aiming to elucidate TRPV1 pathophysiology and develop novel therapeutic agents.

Properties

IUPAC Name

5-chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF4N2O2/c12-9-7(10(19)20)8(11(14,15)16)17-18(9)6-3-1-5(13)2-4-6/h1-4H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTHVBSBJVFGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C(=N2)C(F)(F)F)C(=O)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-3-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1152979-31-1) is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique structure that may confer specific biological properties, making it a candidate for further investigation.

Chemical Structure and Properties

The molecular formula of 5-Chloro-3-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is C11H5ClF4N2O2C_{11}H_5ClF_4N_2O_2, with a molecular weight of 308.62 g/mol. The presence of both trifluoromethyl and fluorophenyl groups suggests potential lipophilicity, which can influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including the target compound. The structure-activity relationship (SAR) indicates that modifications in the pyrazole ring and substituents significantly affect antimicrobial efficacy. For instance, compounds structurally similar to 5-Chloro-3-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Related Pyrazole Derivatives

CompoundActivity TypeMIC (μg/ml)Reference
Compound AAntibacterial50
Compound BAntifungal250
5-Chloro-3-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acidTBDTBDCurrent Study

Anti-inflammatory Properties

In addition to its antimicrobial potential, pyrazole derivatives are often explored for anti-inflammatory activities. The presence of electron-withdrawing groups like trifluoromethyl may enhance the compound's ability to modulate inflammatory pathways. In vitro assays have demonstrated that related compounds can inhibit pro-inflammatory cytokines, suggesting a possible mechanism for therapeutic application in inflammatory diseases.

Case Studies

A comprehensive study investigated the biological activity of various pyrazole derivatives, including those with similar structural features to our compound. The research utilized molecular docking studies to predict interactions with enzymes involved in inflammation and infection pathways.

Case Study Summary:

  • Objective: Evaluate the anti-inflammatory and antimicrobial activity.
  • Methods: Molecular docking, in vitro assays.
  • Findings: Compounds exhibited significant inhibition of bacterial growth and reduction in cytokine levels in treated cells.

Structure-Activity Relationship (SAR)

The SAR analysis for pyrazole derivatives indicates that:

  • Substituents on the pyrazole ring : Influence binding affinity to biological targets.
  • Trifluoromethyl group : Enhances lipophilicity and possibly bioavailability.

This information is crucial for designing more potent analogs with improved efficacy.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₁H₆ClF₄N₂O₂ 324.63 5-Cl, 3-CF₃, 1-(4-F-C₆H₄) High lipophilicity (CF₃), moderate solubility (carboxylic acid)
5-Chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid () C₁₃H₁₂ClFN₂O₂ 282.70 5-Cl, 3-propyl, 1-(2-F-C₆H₄) Lower molecular weight; propyl group increases flexibility but reduces stability
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole () C₁₇H₁₂ClF₃N₂O 352.74 5-(4-Cl-C₆H₄), 1-(4-OCH₃-C₆H₄), 3-CF₃ Methoxy group enhances electron density; no carboxylic acid reduces solubility
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid () C₁₇H₁₁Cl₃N₂O₂ 381.63 5-(4-Cl-C₆H₄), 1-(2,4-Cl₂-C₆H₃), 4-CH₃ Additional Cl atoms increase steric hindrance; methyl group may hinder binding

Key Observations :

  • Trifluoromethyl vs. Alkyl Groups : The trifluoromethyl group in the target compound enhances metabolic resistance compared to the propyl group in 's compound .
  • Aromatic Substituents : Replacing the 4-fluorophenyl group with a 4-methoxyphenyl () or 2,4-dichlorophenyl () alters electronic and steric profiles, impacting binding affinity in biological systems .

Table 2: Insecticidal and Fungicidal Activities

Compound Insecticidal Activity (Mythimna separata) Fungicidal Activity (50 mg/L) Reference
Target Compound (Anthranilic diamide derivatives) 50–200 mg/L (moderate to high) Active against 5 fungi
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole Not reported Not reported
5-Chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid Not tested Not tested

Key Findings :

  • The target compound's anthranilic diamide derivatives exhibit dual insecticidal and fungicidal activity, attributed to its carboxylic acid group and trifluoromethyl substituent, which likely interact with ryanodine receptors and fungal enzymes .

Crystallographic and Structural Insights

Table 3: Crystallographic Data Comparisons

Compound Crystal System Space Group Unit Cell Volume (ų) Hydrogen Bonding Motifs Reference
Target Compound Not reported Likely involves carboxylic acid O–H···N/O interactions
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid () Monoclinic P2/c 3409.1 Carboxylic acid dimerization; Cl···Cl interactions
5-Amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid () Monoclinic P2₁/c 2073.75 N–H···O and O–H···N networks

Structural Trends :

  • Carboxylic acid-containing pyrazoles (e.g., ) form robust hydrogen-bonded networks, enhancing crystalline stability .
  • Halogen substituents (Cl, F) contribute to halogen bonding, as seen in 's Cl···Cl interactions, which may influence solid-state packing and solubility .

Q & A

Q. What methodologies are recommended for the structural characterization of this compound?

To confirm the molecular structure, employ X-ray crystallography using programs like SHELXL for refinement . Key parameters include unit cell dimensions (e.g., monoclinic system with space group P2/c and β = 92.003°) and hydrogen bonding networks . Complementary techniques:

  • NMR : Analyze 19F^{19}\text{F} and 13C^{13}\text{C} spectra to verify trifluoromethyl and fluorophenyl groups .
  • Mass spectrometry : Confirm molecular weight (C12_{12}H7_7ClF4_4N2_2O2_2, MW 346.65) .

Q. How can researchers optimize synthesis and purification protocols?

Synthesis typically involves:

Cyclocondensation : React 4-fluorophenylhydrazine with β-keto esters under acidic conditions .

Fluorination/chlorination : Introduce trifluoromethyl and chloro groups via electrophilic substitution (e.g., using Cl2_2/FeCl3_3) .

Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate >95% purity .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Anticancer : MTT assay against human cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory : COX-2 inhibition assay using ELISA .
  • Antimicrobial : Broth microdilution for MIC determination .
    Note: Structural analogs like 5-(2,4-dichlorophenyl) derivatives show enhanced activity due to halogen interactions .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data for polymorphic forms?

Discrepancies in unit cell parameters (e.g., β angle variations between 92.003° and 102.42° ) may arise from:

  • Crystallization conditions (solvent polarity, temperature).
  • Twinning effects .
    Solution: Use SHELXD for phase refinement and PLATON to validate symmetry . Cross-reference with Cambridge Structural Database entries .

Q. How to design structure-activity relationship (SAR) studies for fluorinated pyrazole derivatives?

  • Comparative analysis : Substitute 4-fluorophenyl with dichlorophenyl (see ) or vary trifluoromethyl positioning .
  • Docking studies : Use AutoDock Vina to predict binding affinities with COX-2 or kinase targets .
  • Data table :
Analog Substituent Modifications Biological Activity
Ethyl 5-chloro-1-(4-fluorophenyl) Ester group at C4Antiproliferative (IC50_{50} = 8.2 µM)
5-(2,4-Dichloro-5-fluorophenyl) Additional Cl at phenyl ringEnhanced COX-2 inhibition (83%)

Q. What strategies mitigate metabolic instability in vivo?

  • Microsomal assays : Test hepatic clearance using rat liver microsomes .
  • Structural tweaks : Replace methyl groups with bulkier substituents (e.g., tert-butyl) to reduce CYP450 oxidation .
  • Prodrug design : Esterify the carboxylic acid to improve bioavailability .

Q. How to address conflicting spectroscopic data for tautomeric forms?

Discrepancies in 1^1H NMR signals (e.g., pyrazole ring protons) may indicate tautomerism. Solutions:

  • Variable-temperature NMR to detect equilibrium shifts.
  • DFT calculations (Gaussian 09) to compare tautomer stability .

Methodological Challenges

Q. How to optimize electrophilic substitution reactions for fluorinated groups?

  • Reagents : Use Selectfluor® for regioselective fluorination .
  • Conditions : Anhydrous DMF, 60°C, 12 hours .
  • Monitoring : Track progress via LC-MS (negative ion mode for carboxylate detection) .

Q. What crystallographic approaches validate ligand-protein interactions?

  • Cocrystallization : Soak the compound with target proteins (e.g., human serum albumin) and refine with SHELXPRO .
  • Electron density maps : Analyze Fo-Fc maps to confirm binding modes .

Q. How to reconcile conflicting bioactivity data across studies?

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and controls.
  • Data normalization : Express IC50_{50} values relative to positive controls (e.g., doxorubicin for cytotoxicity) .

Data Validation and Reproducibility

Q. How to ensure reproducibility in synthetic protocols?

  • Detailed characterization : Report all spectral data (e.g., 19F^{19}\text{F} NMR δ = -63.5 ppm ).
  • Cross-lab validation : Share samples with collaborators for independent activity testing .

Q. What validation tools confirm crystallographic model accuracy?

  • R factor : Acceptable if <0.08 for small molecules .
  • PLATON/checkCIF : Flag symmetry errors or missed hydrogen bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.